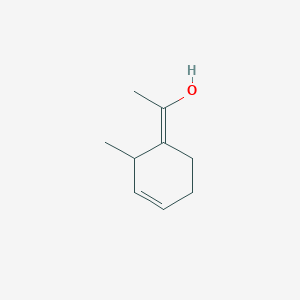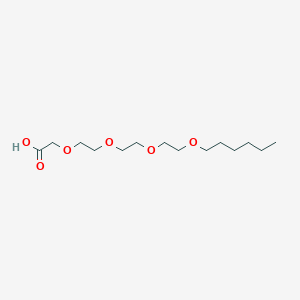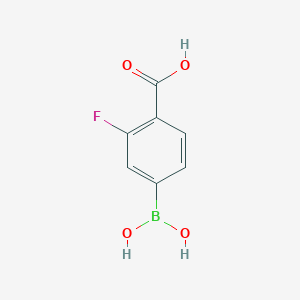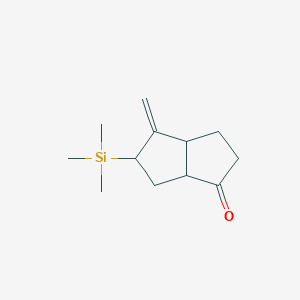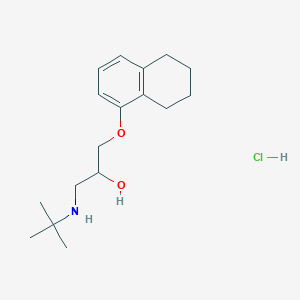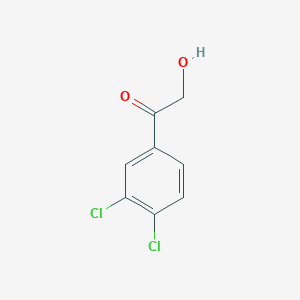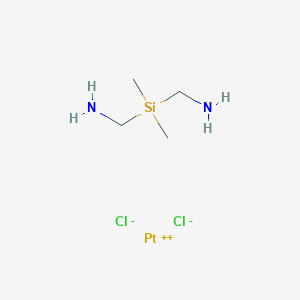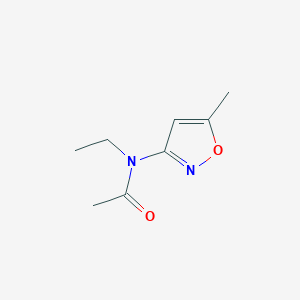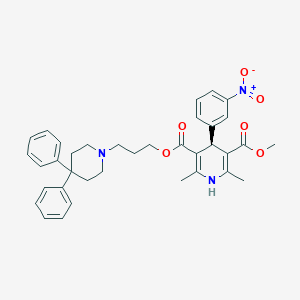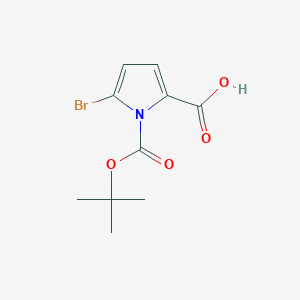
methyl 4-amino-1H-indole-6-carboxylate
Descripción general
Descripción
“Methyl 4-amino-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C10H10N2O2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of “methyl 4-amino-1H-indole-6-carboxylate” consists of a methyl group (CH3), an amino group (NH2), an indole group, and a carboxylate group (CO2H) .Chemical Reactions Analysis
Indole derivatives, including “methyl 4-amino-1H-indole-6-carboxylate”, can undergo various chemical reactions. For example, they can be used as reactants for the preparation of tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, and inhibitors of botulinum neurotoxin .Aplicaciones Científicas De Investigación
- Indole derivatives are important types of molecules and natural products that play a main role in cell biology .
- They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- The methods of application or experimental procedures vary widely depending on the specific application. For example, they might be used in drug synthesis processes or biological assays .
- The outcomes of these applications also vary. For instance, some indole derivatives have shown promising results in inhibiting the growth of cancer cells .
- Indole derivatives have shown potential as antiviral agents .
- Specifically, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
- The methods of application typically involve in vitro testing against specific viruses .
- The outcomes of these applications include the discovery of potential new antiviral drugs .
Pharmaceutical Research
Antiviral Research
- Indole derivatives can act as inhibitors of botulinum neurotoxin .
- Botulinum neurotoxin is a protein produced by the bacterium Clostridium botulinum, and it is the most potent neurotoxin known. Inhibitors of this toxin could have potential therapeutic applications .
- Indole derivatives can also serve as antibacterial agents .
- Antibacterial agents are substances that inhibit the growth of bacteria. The development of new antibacterial agents is crucial in the fight against antibiotic-resistant bacteria .
- Indole derivatives can act as ligands for the CB2 cannabinoid receptor .
- The CB2 receptor is one of the two main types of cannabinoid receptors in the body. Ligands for this receptor could have potential applications in the treatment of pain, inflammation, and other conditions .
Inhibitor of Botulinum Neurotoxin
Antibacterial Agents
CB2 Cannabinoid Receptor Ligands
Inhibitors of Hepatitis C Virus NS5B Polymerase
- Indole derivatives can be used as reactants for the preparation of tryptophan dioxygenase inhibitors .
- Tryptophan dioxygenase is an enzyme that plays a crucial role in the metabolism of the amino acid tryptophan. Inhibitors of this enzyme could have potential therapeutic applications .
- Indole derivatives can also serve as reactants for the preparation of pyridyl-ethenyl-indoles, which are potential anticancer immunomodulators .
- Immunomodulators are substances that help to regulate the immune system. Anticancer immunomodulators could potentially enhance the body’s immune response against cancer cells .
- Indole derivatives can be used as reactants for the preparation of cytotoxic agents against multidrug-resistant cancer cells .
- Cytotoxic agents are substances that are toxic to cells. They are often used in chemotherapy to kill cancer cells .
Tryptophan Dioxygenase Inhibitors
Anticancer Immunomodulators
Cytotoxic Agents
Inhibitor for β-Tryptase
Safety And Hazards
While specific safety and hazard information for “methyl 4-amino-1H-indole-6-carboxylate” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-amino-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZJHJRWIVNSIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C=CNC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557891 | |
| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-amino-1H-indole-6-carboxylate | |
CAS RN |
121561-15-7 | |
| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

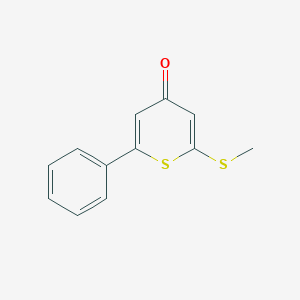
silyl](/img/structure/B55129.png)
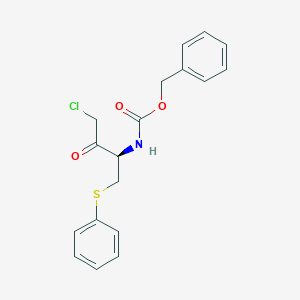
![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)
